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N-phenyl-4-(phenylsulfonamido)benzamide

Catalog No.
S15943189
CAS No.
M.F
C19H16N2O3S
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-phenyl-4-(phenylsulfonamido)benzamide

Product Name

N-phenyl-4-(phenylsulfonamido)benzamide

IUPAC Name

4-(benzenesulfonamido)-N-phenylbenzamide

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C19H16N2O3S/c22-19(20-16-7-3-1-4-8-16)15-11-13-17(14-12-15)21-25(23,24)18-9-5-2-6-10-18/h1-14,21H,(H,20,22)

InChI Key

IGYOTQOUZCVQGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

N-phenyl-4-(phenylsulfonamido)benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide core and a phenylsulfonamido group. Its molecular formula is C19H16N2O3S\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}, and it possesses a molecular weight of 352.4 g/mol. The compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of anticancer agents and neuroinflammation inhibitors .

  • Oxidation: This reaction can lead to the formation of sulfone derivatives, which may exhibit different biological properties.
  • Reduction: Reduction processes can yield amine derivatives, altering the compound's reactivity.
  • Substitution: The compound can participate in substitution reactions, resulting in various substituted benzamides.

The specific reaction conditions often involve controlling temperature and using appropriate bases to facilitate these transformations.

This compound has demonstrated significant biological activity, particularly in the field of cancer research. It has been studied for its ability to act as an anticancer agent, especially against drug-resistant cancer cells. The mechanism involves targeting microtubules, which disrupts cell division and induces apoptosis . Additionally, N-phenyl-4-(phenylsulfonamido)benzamide has shown inhibitory effects on microglia-mediated neuroinflammation, making it a candidate for further research in neurodegenerative diseases.

The synthesis of N-phenyl-4-(phenylsulfonamido)benzamide typically follows these steps:

  • Formation of the Benzamide Core:
    • React aniline with benzoyl chloride in the presence of a base such as pyridine to form the benzamide structure.
  • Introduction of the Phenylsulfonamido Group:
    • React the benzamide intermediate with phenylsulfonyl chloride using a base like triethylamine to incorporate the sulfonamido group.

These reactions are usually conducted under controlled temperatures to minimize side reactions. In industrial settings, continuous flow reactors and automated systems are employed to enhance efficiency and yield, along with purification techniques like recrystallization and chromatography .

N-phenyl-4-(phenylsulfonamido)benzamide has several notable applications:

  • Medicinal Chemistry: Investigated for its potential in treating cancer and other diseases.
  • Biological Research: Used as a tool compound to explore interactions between small molecules and biological targets.
  • Chemical Biology: Its unique structure facilitates studies on microtubule dynamics and neuroinflammation mechanisms.
  • Industrial

Research indicates that N-phenyl-4-(phenylsulfonamido)benzamide interacts with specific molecular targets within cells. Notably, it has been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression linked to cancer progression. These interactions underline its potential as a therapeutic agent in oncology and neurobiology .

Several compounds share structural similarities with N-phenyl-4-(phenylsulfonamido)benzamide, including:

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Contains a cyclopropane ring instead of a benzamide core.
  • N-(phenylcarbamoyl)benzenesulfonamide: Features a sulfonamido group but differs structurally from N-phenyl-4-(phenylsulfonamido)benzamide.

Uniqueness

N-phenyl-4-(phenylsulfonamido)benzamide is distinguished by its specific arrangement of functional groups, which confer unique biological activities. Its ability to target multiple pathways, including microtubules and histone deacetylases, sets it apart from other similar compounds. This multifaceted interaction profile enhances its potential as a therapeutic agent in various diseases .

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

352.08816355 g/mol

Monoisotopic Mass

352.08816355 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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